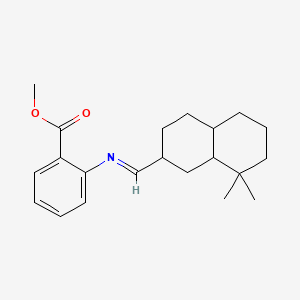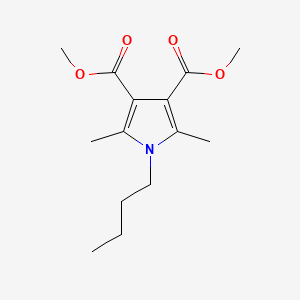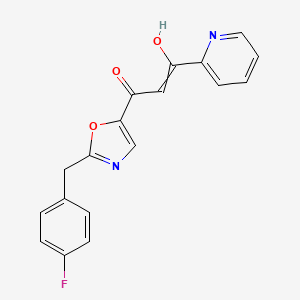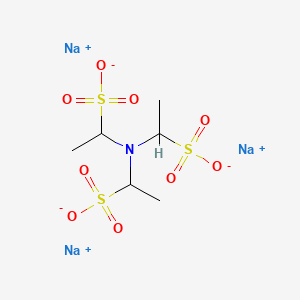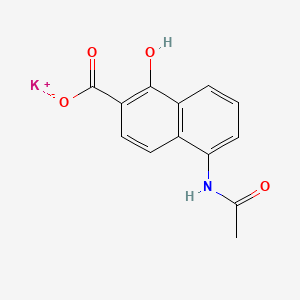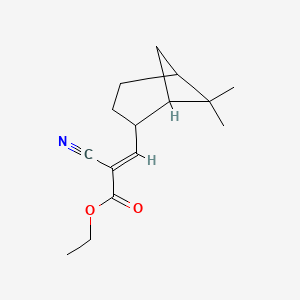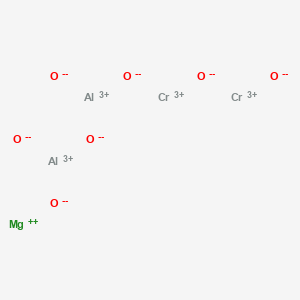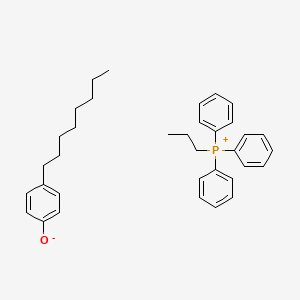
4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of EINECS 265-878-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include the refining of petroleum and subsequent chemical conversion processes. These methods ensure the compound meets the required purity and quality standards for commercial use .
Analyse Des Réactions Chimiques
EINECS 265-878-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
EINECS 265-878-1 has a wide range of scientific research applications. In chemistry, it is used as a solvent for various reactions and processes. In biology and medicine, it is utilized in the formulation of pharmaceuticals and other medical products. In industry, it serves as a key component in the production of coatings, adhesives, and other materials .
Mécanisme D'action
The mechanism of action of EINECS 265-878-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
EINECS 265-878-1 can be compared with other similar hydrocarbon solvents. These include compounds with similar molecular structures and properties, such as those listed in the EINECS inventory. The uniqueness of EINECS 265-878-1 lies in its specific chemical composition and the particular applications it is suited for .
Similar Compounds:- Amyl nitrite (EINECS 203-770-8)
- Bismuth tetroxide (EINECS 234-985-5)
- Mercurous oxide (EINECS 239-934-0)
Propriétés
Numéro CAS |
65693-92-7 |
|---|---|
Formule moléculaire |
C20H18Br2N2O2 |
Poids moléculaire |
478.2 g/mol |
Nom IUPAC |
3-bromo-4-[6-(2-bromo-4-cyanophenoxy)hexoxy]benzonitrile |
InChI |
InChI=1S/C20H18Br2N2O2/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-12H,1-4,9-10H2 |
Clé InChI |
VDHFAPUSOGNRCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)Br)OCCCCCCOC2=C(C=C(C=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


